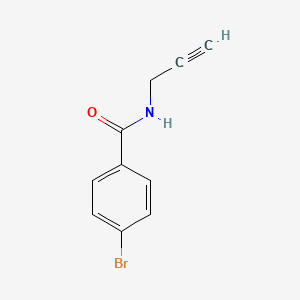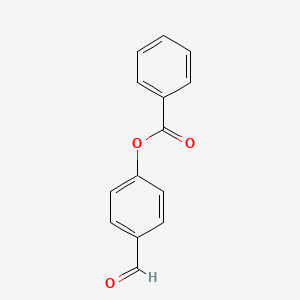
4-Formylphenyl benzoate
Vue d'ensemble
Description
4-Formylphenyl benzoate is a chemical compound with the CAS Number: 5339-06-0. Its molecular weight is 226.23 and its IUPAC name is 4-formylphenyl benzoate .
Molecular Structure Analysis
The molecular structure of 4-Formylphenyl benzoate consists of 14 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C14H10O3/c15-10-11-6-8-13 (9-7-11)17-14 (16)12-4-2-1-3-5-12/h1-10H .Physical And Chemical Properties Analysis
4-Formylphenyl benzoate has a molecular weight of 226.23 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Antibacterial Activity
4-Formylphenyl benzoate has been used as a precursor in the synthesis of heterocyclic scaffolds containing thiazole and thiazolidin-5-one rings. These compounds exhibit significant antibacterial activity against various bacteria, with some derivatives showing activity comparable to standard chemotherapeutics like Ampicillin (Abdel‐Galil, Moawad, El‐Mekabaty, & Said, 2018).
Liquid Crystal Applications
4-Formylphenyl benzoate is used in the synthesis of optically active, rod-like mesogens which exhibit interesting liquid crystalline behavior and chirooptical properties. These compounds are promising for various device applications, showing the occurrence of mesophases like blue phase-I/II and chiral nematic phases (Veerabhadraswamy, Rao, Prasad, & Yelamaggad, 2015).
Glycosyltransferase Activity in Plants
In the study of glycosyltransferases in Arabidopsis, 4-Formylphenyl benzoate and related compounds were analyzed for their interaction with these enzymes, contributing to understanding plant metabolism and biotransformation reactions (Lim et al., 2002).
Synthesis of Novel Compounds
4-Formylphenyl benzoate is used in the synthesis of various novel compounds with potential pharmaceutical applications. For example, novel biphenyl ester derivatives were synthesized for their anti-tyrosinase activities, showing significant results in inhibitory assays (Kwong et al., 2017).
Chemical Reaction Studies
This compound is also involved in chemical studies, such as examining the reaction mechanisms in pyridinolysis of O-4-nitrophenyl benzoate and related compounds, contributing to a deeper understanding of chemical reaction dynamics (Um, Hwang, Baek, & Park, 2006).
Development of Liquid Crystals
It is involved in the development of Schiff base/ester liquid crystals with different lateral substituents, aiding in understanding the mesophase behavior and applications of liquid crystals (Ahmed, Hagar, El-Sayed, & Alnoman, 2019).
Safety And Hazards
Orientations Futures
While specific future directions for 4-Formylphenyl benzoate are not mentioned in the sources I found, one study discusses the antibacterial activity of new thiazole and thiazolidinone derivatives containing a phenyl benzoate moiety . This suggests potential future research directions in the development of new antibacterial agents.
Propriétés
IUPAC Name |
(4-formylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZWJGYDXCOKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277671 | |
| Record name | 4-formylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl benzoate | |
CAS RN |
5339-06-0 | |
| Record name | 5339-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-formylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

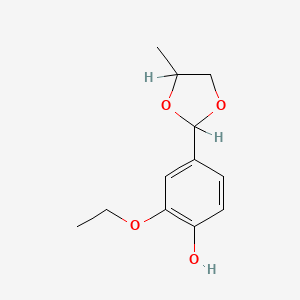

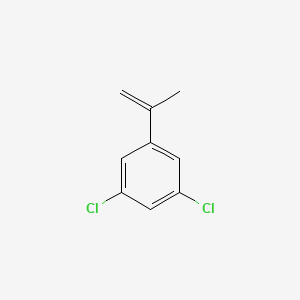
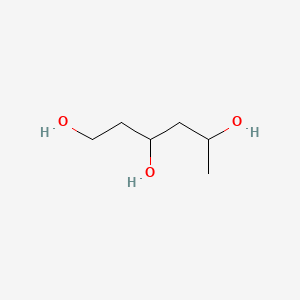
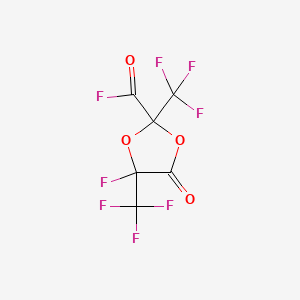


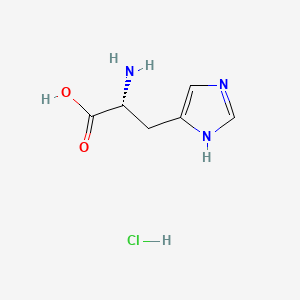
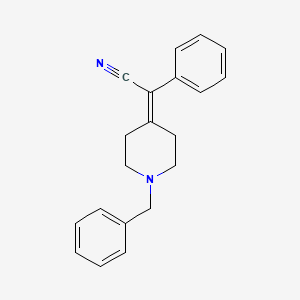
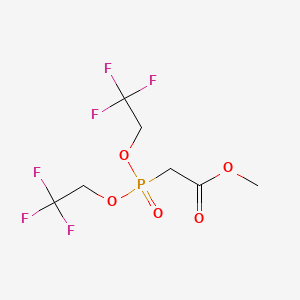
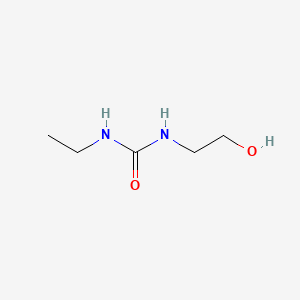
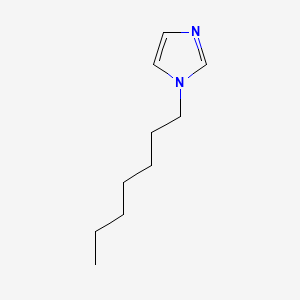
![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)
